(R)-2-Amino-4,4,5,5,5-pentafluoropentanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-2-Amino-4,4,5,5,5-pentafluoropentanoic acid is a chiral amino acid derivative characterized by the presence of five fluorine atoms on the terminal carbon
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of ®-2-Amino-4,4,5,5,5-pentafluoropentanoic acid typically involves the introduction of fluorine atoms into the carbon chain. One common method is the fluorination of a suitable precursor, such as 2-amino-4-pentenoic acid, using a fluorinating agent like sulfur tetrafluoride (SF4) under controlled conditions. The reaction is carried out at low temperatures to ensure selectivity and yield.
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using continuous flow reactors to maintain consistent reaction conditions and high throughput. The use of catalysts and optimized reaction parameters can enhance the efficiency and yield of the desired product.
Analyse Chemischer Reaktionen
Types of Reactions: ®-2-Amino-4,4,5,5,5-pentafluoropentanoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: The carboxylic acid group can be reduced to an alcohol or aldehyde.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used to replace fluorine atoms.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oximes or nitriles, while reduction can produce alcohols or aldehydes.
Wissenschaftliche Forschungsanwendungen
®-2-Amino-4,4,5,5,5-pentafluoropentanoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and fluorinated compounds.
Biology: Investigated for its potential role in enzyme inhibition and protein modification.
Medicine: Explored for its potential as a therapeutic agent due to its unique structural properties.
Industry: Utilized in the development of advanced materials with specific properties, such as increased stability and reactivity.
Wirkmechanismus
The mechanism of action of ®-2-Amino-4,4,5,5,5-pentafluoropentanoic acid involves its interaction with molecular targets, such as enzymes or receptors. The presence of fluorine atoms can enhance binding affinity and selectivity, leading to specific biological effects. The compound may inhibit enzyme activity by forming stable complexes with the active site, thereby blocking substrate access.
Vergleich Mit ähnlichen Verbindungen
®-2-Amino-4,4,4-trifluorobutanoic acid: Similar structure but with three fluorine atoms.
®-2-Amino-3,3,3-trifluoropropanoic acid: Contains three fluorine atoms on the terminal carbon.
®-2-Amino-4,4,5,5-tetrafluoropentanoic acid: Similar structure with four fluorine atoms.
Uniqueness: ®-2-Amino-4,4,5,5,5-pentafluoropentanoic acid is unique due to the presence of five fluorine atoms, which can significantly alter its chemical and biological properties compared to similar compounds
Eigenschaften
CAS-Nummer |
1821830-40-3 |
---|---|
Molekularformel |
C5H6F5NO2 |
Molekulargewicht |
207.10 g/mol |
IUPAC-Name |
(2R)-2-amino-4,4,5,5,5-pentafluoropentanoic acid |
InChI |
InChI=1S/C5H6F5NO2/c6-4(7,5(8,9)10)1-2(11)3(12)13/h2H,1,11H2,(H,12,13)/t2-/m1/s1 |
InChI-Schlüssel |
WDXQGHPDMGJLFY-UWTATZPHSA-N |
Isomerische SMILES |
C([C@H](C(=O)O)N)C(C(F)(F)F)(F)F |
Kanonische SMILES |
C(C(C(=O)O)N)C(C(F)(F)F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.